molecular formula C13H11ClFN B7874938 (3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine

(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B7874938
M. Wt: 235.68 g/mol
InChI Key: AKPNMUXOHILXMN-UHFFFAOYSA-N
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Description

(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that features a biphenyl structure with chloro and fluoro substituents on one phenyl ring and a methanamine group on the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine typically involves a multi-step process. One common method starts with the halogenation of biphenyl to introduce chloro and fluoro substituents. This is followed by a reaction with formaldehyde and ammonia to introduce the methanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines with different degrees of hydrogenation.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism by which (3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • (3’-Chloro-4-fluoro-[1,1’-biphenyl]-4-yl)methanamine
  • (3’-Bromo-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine
  • (3’-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)methanamine

Uniqueness

(3’-Chloro-3-fluoro-[1,1’-biphenyl]-4-yl)methanamine is unique due to the specific positioning of the chloro and fluoro substituents, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

[4-(3-chlorophenyl)-2-fluorophenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKPNMUXOHILXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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